3-Methylcyclohexanamine hydrochloride
Description
Historical Context and Discovery
Significance in Organic Chemistry
3-Methylcyclohexanamine hydrochloride serves as a chiral building block in asymmetric catalysis and stereoselective synthesis. Its cyclohexane backbone, substituted with a methyl group at the 3-position, introduces steric and electronic effects that influence reaction pathways. For example, in Brønsted acid-catalyzed aldol condensation-conjugate reduction cascades, the trans-isomer of 3-methylcyclohexanamine facilitates diastereoselective reductive amination. The hydrochloride form is particularly valuable in pharmaceutical contexts, where salt formation improves crystallinity and handling. Comparative studies with N-methylcyclohexylamine (CAS: 100-60-7) reveal distinct reactivity profiles due to differences in substituent positioning and basicity.
Classification within Cyclanic Amine Compounds
This compound belongs to the cyclanic amine family, characterized by saturated six-membered carbocyclic structures with amine functional groups. Its classification is further specified by:
- Structural features : A cyclohexane ring with a methyl group at the 3-position and an ammonium chloride group at the 1-position.
- Stereochemical variants : Cis- and trans-isomers, with the trans-configuration being more prevalent in synthetic applications due to its thermodynamic stability.
- Comparative analysis : Unlike N-methylcyclohexylamine (CAS: 100-60-7), which has a methyl group on the nitrogen atom, this compound’s methyl substitution on the ring alters its conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
3-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKKCFRNDXQWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508357 | |
| Record name | 3-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-71-7 | |
| Record name | 3-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 3-Methylcyclohexanone
The primary synthetic route to 3-methylcyclohexanamine involves reductive amination of 3-methylcyclohexanone with ammonia or a primary amine source, followed by conversion to the hydrochloride salt.
- Reaction Overview:
3-Methylcyclohexanone is reacted with ammonia or methylamine under reductive amination conditions, typically in the presence of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). - Catalysts: Pd/C or Pt/C are commonly used to facilitate hydrogenation and amination.
- Reaction Conditions:
- Temperature: 100–160 °C
- Pressure: 1–5 MPa hydrogen pressure
- Time: 3–8 hours
- Procedure:
The ketone and amine source are mixed in an autoclave with the catalyst. Hydrogen gas is introduced under pressure, and the mixture is heated to the desired temperature for several hours to allow complete conversion to the amine. - Post-reaction Processing:
The reaction mixture is cooled, and the product amine is separated, often by distillation under reduced pressure to remove water and residual solvents. The free amine is then reacted with hydrochloric acid to obtain the hydrochloride salt.
This method is supported by patent literature describing the preparation of related N-methylcyclohexylamine intermediates, which are structurally similar and prepared under analogous conditions (hydrogenation of ketones with methylamine in the presence of Pd/C catalyst under elevated temperature and pressure).
Catalytic Hydrogenation of Methylaniline Derivatives
An alternative approach involves the hydrogenation of methylaniline derivatives to yield the cyclohexylamine structure with methyl substitution.
- Reaction Overview:
Methylaniline derivatives are subjected to catalytic hydrogenation over supported nickel or platinum catalysts. - Catalysts: Supported nickel or platinum on carbon.
- Reaction Conditions:
- Temperature: ~130–150 °C
- Pressure: Atmospheric to elevated hydrogen pressure (up to several MPa)
- Time: Up to 36 hours for complete hydrogenation
- Procedure:
The methylaniline is dissolved in a suitable solvent (e.g., methanol), placed in an autoclave with the catalyst, and hydrogenated. The catalyst is pre-reduced under hydrogen flow before reaction. - Purification:
After reaction, the catalyst is filtered off, and the product is purified by distillation or chromatography. The amine is then converted to the hydrochloride salt by treatment with HCl.
This method is documented in chemical synthesis databases and offers an alternative when starting from aniline derivatives rather than ketones.
N-Monomethylation of Cyclohexylamine Using Formaldehyde and Hydrogen
A more recent and selective method involves the N-monomethylation of cyclohexylamine using paraformaldehyde (or formaldehyde) and hydrogen in the presence of copper-based catalysts.
- Reaction Overview:
Cyclohexylamine is reacted with formaldehyde and hydrogen gas in a solvent such as tetrahydrofuran (THF), catalyzed by copper nitrate-derived catalysts. - Catalysts: Copper nitrate-based catalysts prepared by precipitation methods.
- Reaction Conditions:
- Step 1: Stirring at 120 °C for 9 hours for initial methylation.
- Step 2: Hydrogenation at 140 °C under 0.5 MPa hydrogen for 9 hours.
- Procedure:
The amine, formaldehyde, and catalyst are mixed in an autoclave and heated. After the initial reaction, the system is purged and charged with hydrogen multiple times, then heated further to complete methylation. - Advantages:
- High selectivity for mono-methylation.
- Mild conditions compared to traditional reductive amination.
- Purification:
The crude product is filtered, concentrated, and purified by column chromatography before conversion to the hydrochloride salt by HCl treatment.
This method has been demonstrated in peer-reviewed research for similar amines and can be adapted for 3-methylcyclohexanamine derivatives.
- Data Table: Summary of Preparation Methods
| Method | Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Time (hours) | Key Notes |
|---|---|---|---|---|---|---|
| Reductive Amination of Ketone | 3-Methylcyclohexanone + Methylamine | Pd/C or Pt/C | 100–160 | 1–5 | 3–8 | Autoclave hydrogenation, followed by distillation |
| Catalytic Hydrogenation of Methylaniline | Methylaniline derivatives | Ni or Pt on carbon | 130–150 | Atmospheric to elevated | Up to 36 | Longer reaction times, hydrogenation of aromatic ring |
| N-Monomethylation with Formaldehyde | Cyclohexylamine + Formaldehyde | Cu-based catalyst | 120 (step 1), 140 (step 2) | 0.5 | 18 (total) | Selective mono-methylation, mild conditions |
- The reductive amination method is industrially favored due to its straightforward approach and scalability. The use of Pd/C catalyst and hydrogen under pressure allows efficient conversion with high yields.
- Catalytic hydrogenation of methylaniline derivatives is useful when starting from aromatic amines but requires longer reaction times and more rigorous purification due to possible side reactions.
- The N-monomethylation approach using formaldehyde and hydrogen offers a selective and milder alternative, with good control over methylation degree, which is crucial for purity and biological activity of the final compound.
- Conversion to the hydrochloride salt is typically achieved by reaction of the free amine with hydrochloric acid in an appropriate solvent, yielding a stable crystalline salt suitable for storage and further use.
The preparation of 3-methylcyclohexanamine hydrochloride can be effectively achieved through several methods, with reductive amination of 3-methylcyclohexanone being the most common industrial approach. Alternative methods such as catalytic hydrogenation of methylanilines and N-monomethylation of cyclohexylamine with formaldehyde offer versatility depending on available starting materials and desired selectivity. Each method requires careful control of reaction conditions, catalyst choice, and purification steps to obtain high-purity this compound suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form 3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 3-Methylcyclohexanone
Reduction: 3-Methylcyclohexanol
Substitution: N-alkyl derivatives of 3-methylcyclohexanamine.
Scientific Research Applications
Chemistry
3-Methylcyclohexanamine hydrochloride serves as a crucial reagent in organic synthesis. Its applications include:
- Stereoselective Synthesis : It is utilized in the synthesis of methylcyclohexanamines and diaminocyclohexanes, which are important intermediates in various chemical reactions.
- Intermediate Production : The compound acts as an intermediate in producing other organic compounds, including specialty chemicals and pharmaceuticals.
Biology
In biological research, this compound has been employed to study:
- Amine Transport and Metabolism : The compound aids in understanding the transport mechanisms of amines within biological systems, contributing to insights into metabolic pathways.
- Ligand Interaction Studies : It interacts with specific receptors and enzymes, allowing researchers to explore its potential biological effects and therapeutic properties.
Industry
The industrial applications of this compound include:
- Corrosion Inhibitors : It is used as a corrosion inhibitor in various industrial processes, protecting metal surfaces from degradation.
- Production of Specialty Chemicals : As an intermediate, it plays a role in synthesizing specialty chemicals used across different sectors.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated the utility of this compound in synthesizing bioactive compounds. For instance, studies have shown that this compound can be used to create derivatives with enhanced biological activity, which may have potential therapeutic applications.
Case Study 2: Amine Transport Mechanisms
In a study focusing on amine metabolism, researchers utilized this compound to elucidate the transport mechanisms of amines across cellular membranes. This research provided insights into how variations in amine structure influence their transport efficiency and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for amine receptors and transporters in biological systems. It may also participate in enzymatic reactions involving amine oxidases and transferases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexanamine Derivatives with Substituent Variations
N-Benzylcyclohexylamine Hydrochloride (CAS No. 16350-96-2)
- Structure : Cyclohexane ring with a benzyl (-CH₂C₆H₅) group attached to the amine nitrogen.
- Molecular Formula : C₁₃H₂₀ClN
- Molecular Weight : 225.8 g/mol .
- Applications: Used as a reference standard in forensic analysis and pharmacological research .
3-Methoxycyclohexanamine Hydrochloride (CAS No. 89854-97-7)
- Structure : Cyclohexane ring with a methoxy (-OCH₃) group at position 3.
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 181.66 g/mol .
- Key Differences :
N-Ethyl-3-Methylcyclohexanamine Hydrochloride (CAS No. 854427-16-0)
Comparative Data Table
Biological Activity
Chemical Structure and Properties
3-Methylcyclohexanamine hydrochloride, also known as (1R,3R)-3-Methylcyclohexanamine hydrochloride, has the molecular formula and a molecular weight of 149.66 g/mol. It is a chiral amine that exists as a white crystalline solid, soluble in water, and is commonly utilized in various chemical and pharmaceutical applications .
Synthesis
The compound can be synthesized through different methods, including:
- Catalytic Hydrogenation : Reduction of 3-methylcyclohexanone using chiral catalysts under hydrogen gas.
- Lithium Aluminum Hydride Reduction : Converting 3-methylcyclohexanenitrile to the amine followed by hydrochloric acid treatment to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding, which can modulate biological processes leading to diverse pharmacological effects .
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of various bioactive compounds.
- Enzyme-Substrate Interactions : The compound is used to study interactions that can lead to insights into metabolic pathways and drug design .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : The compound has shown promising results in inhibiting certain bacterial strains, suggesting potential use in antimicrobial formulations.
- Neuropharmacology : Research indicates that it may influence neurotransmitter systems, potentially impacting mood and cognitive functions .
- Antiparasitic Properties : Investigations into its effects on parasites like Trypanosoma cruzi have shown it could be beneficial in treating diseases such as Chagas disease .
Comparative Biological Activity Table
Safety and Toxicity
While this compound has demonstrated various biological activities, safety assessments are crucial. Data indicate that it possesses a low toxicity profile at therapeutic doses; however, further studies are necessary to establish comprehensive safety parameters for clinical use .
Q & A
Q. What are the recommended storage conditions for 3-Methylcyclohexanamine hydrochloride to ensure long-term stability?
- Methodological Answer: Store the compound at -20°C in a tightly sealed, moisture-resistant container to prevent degradation. Stability can exceed 5 years under these conditions, as demonstrated for structurally similar arylcyclohexylamine hydrochlorides . Avoid exposure to incompatible substances (e.g., strong oxidizers) and ensure storage facilities are well-ventilated and dry . Batch-specific stability data should be validated using techniques like HPLC or mass spectrometry.
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer: Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline . Monitor for delayed symptoms (e.g., respiratory distress) and maintain medical observation for 48 hours post-exposure .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?
- Methodological Answer: Synthesis typically involves reacting the free base (3-Methylcyclohexanamine) with hydrochloric acid under controlled pH. Key parameters include:
- Stoichiometric control : Ensure a 1:1 molar ratio of amine to HCl.
- Temperature : Maintain 0–5°C during acid addition to prevent side reactions.
- Purification : Recrystallize from ethanol/water mixtures to remove impurities. Validate purity via NMR (e.g., proton integration for amine protons) and HPLC (≥98% purity threshold) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, methyl group at δ 1.0–1.3 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak (e.g., [M+H] for CHN·HCl).
- X-ray Crystallography : Resolve crystal structure to confirm salt formation and stereochemistry .
Q. How does the hydrochloride salt form influence the pharmacokinetic properties of 3-Methylcyclohexanamine in in vivo studies?
- Methodological Answer: The hydrochloride salt enhances water solubility , improving bioavailability for oral or intravenous administration. Compare pharmacokinetic parameters (e.g., C, T) between free base and salt forms using LC-MS/MS plasma analysis. Note that salt forms may alter tissue distribution or renal clearance rates due to changes in ionization state .
Q. What strategies can resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to simulate long-term storage. Use HPLC-UV to quantify degradation products (e.g., free amine or oxidation byproducts). Cross-reference batch-specific certificates of analysis (CoA) and apply Arrhenius kinetics to extrapolate shelf-life under recommended storage conditions .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., storage recommendations), prioritize peer-reviewed studies over vendor-specific guidelines. Validate findings with orthogonal analytical methods.
- Safety Compliance : Always review Safety Data Sheets (SDS) for hazard-specific protocols, even if adapted from structurally related compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
